Cas no 2229013-48-1 (tert-butyl N-1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-ylcarbamate)

Tert-butyl N-1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-ylcarbamate is a specialized intermediate in organic synthesis, particularly valuable in pharmaceutical and agrochemical applications. Its structure features a tert-butyl carbamate protecting group, which enhances stability during synthetic processes, and a 2-fluoro-6-nitrophenyl moiety, offering reactivity for further functionalization. The compound’s well-defined stereochemistry and high purity make it suitable for precise modifications in peptide and small-molecule drug development. Its fluorine and nitro substituents provide opportunities for selective derivatization, facilitating the synthesis of complex bioactive molecules. This intermediate is particularly useful in controlled reactions where protecting group strategies and regioselectivity are critical.
tert-butyl N-1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-ylcarbamate structure
2229013-48-1 structure
Product name:tert-butyl N-1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-ylcarbamate
CAS No:2229013-48-1
MF:C14H20FN3O4
Molecular Weight:313.32470703125
CID:5970185
PubChem ID:165648455

tert-butyl N-1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-ylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-ylcarbamate
    • EN300-1871831
    • tert-butyl N-[1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-yl]carbamate
    • 2229013-48-1
    • インチ: 1S/C14H20FN3O4/c1-14(2,3)22-13(19)17-9(8-16)7-10-11(15)5-4-6-12(10)18(20)21/h4-6,9H,7-8,16H2,1-3H3,(H,17,19)
    • InChIKey: XXCBMRAMKMFCBD-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1CC(CN)NC(=O)OC(C)(C)C)[N+](=O)[O-]

計算された属性

  • 精确分子量: 313.14378429g/mol
  • 同位素质量: 313.14378429g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 395
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 110Ų

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Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1871831-10.0g
tert-butyl N-[1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-yl]carbamate
2229013-48-1
10g
$5652.0 2023-06-02
Enamine
EN300-1871831-0.1g
tert-butyl N-[1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-yl]carbamate
2229013-48-1
0.1g
$1157.0 2023-09-18
Enamine
EN300-1871831-2.5g
tert-butyl N-[1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-yl]carbamate
2229013-48-1
2.5g
$2576.0 2023-09-18
Enamine
EN300-1871831-0.25g
tert-butyl N-[1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-yl]carbamate
2229013-48-1
0.25g
$1209.0 2023-09-18
Enamine
EN300-1871831-1.0g
tert-butyl N-[1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-yl]carbamate
2229013-48-1
1g
$1315.0 2023-06-02
Enamine
EN300-1871831-10g
tert-butyl N-[1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-yl]carbamate
2229013-48-1
10g
$5652.0 2023-09-18
Enamine
EN300-1871831-5g
tert-butyl N-[1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-yl]carbamate
2229013-48-1
5g
$3812.0 2023-09-18
Enamine
EN300-1871831-0.5g
tert-butyl N-[1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-yl]carbamate
2229013-48-1
0.5g
$1262.0 2023-09-18
Enamine
EN300-1871831-0.05g
tert-butyl N-[1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-yl]carbamate
2229013-48-1
0.05g
$1104.0 2023-09-18
Enamine
EN300-1871831-5.0g
tert-butyl N-[1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-yl]carbamate
2229013-48-1
5g
$3812.0 2023-06-02

tert-butyl N-1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-ylcarbamate 関連文献

tert-butyl N-1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-ylcarbamateに関する追加情報

Introduction to Tert-butyl N-1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-ylcarbamate (CAS No. 2229013-48-1)

Tert-butyl N-1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-ylcarbamate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 2229013-48-1, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of Tert-butyl N-1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-ylcarbamate incorporates several key functional groups that contribute to its unique chemical properties and biological interactions. The presence of a tert-butyl carbamate moiety at the N-position and a fluoro-substituted nitrophenyl group at the 3-position introduces both steric hindrance and electronic effects that can modulate the compound's reactivity and binding affinity. These features are particularly relevant in the design of small-molecule inhibitors targeting various biological pathways.

Recent advancements in computational chemistry and structure-based drug design have highlighted the importance of such multifunctional scaffolds in developing novel therapeutics. The fluoro-substituent, in particular, has been widely recognized for its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles in drug candidates. In the context of Tert-butyl N-1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-ylcarbamate, the nitrophenyl group serves as a key pharmacophore, contributing to interactions with biological targets while the amino group provides a site for further derivatization or conjugation with other molecules.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research indicates that derivatives of nitroaromatic compounds, such as those containing fluoro-substituents, exhibit inhibitory activity against enzymes and receptors involved in inflammatory and infectious diseases. The tert-butyl carbamate group not only stabilizes the molecule but also allows for selective modifications that can fine-tune its biological activity. This flexibility makes Tert-butyl N-1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-ylcarbamate a valuable starting point for generating novel analogs with enhanced efficacy and reduced side effects.

In vitro studies have demonstrated that compounds with similar structural motifs can interfere with critical cellular processes by binding to specific protein targets. The fluoro-nitrophenyl moiety, for instance, has been shown to interact with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are central mediators of inflammation. By modulating the activity of these enzymes, derivatives of this compound may offer therapeutic benefits in conditions ranging from arthritis to sepsis. Furthermore, the tert-butyl group enhances lipophilicity, which can improve membrane permeability and oral bioavailability—a crucial factor in drug development.

The synthesis of Tert-butyl N-1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-ylcarbamate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the complex framework efficiently. The introduction of the fluoro-substituent, which is often challenging due to its sensitivity to nucleophilic attack, necessitates careful optimization to prevent unwanted side reactions. These synthetic challenges underscore the expertise required to produce this compound at scale for further research and development.

From a medicinal chemistry perspective, the design of molecules like Tert-butyl N-1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-ylcarbamate exemplifies the iterative process of drug discovery. Initial screening identifies promising scaffolds based on their predicted biological activity, followed by structural optimization to enhance potency, selectivity, and pharmacokinetic properties. The integration of high-throughput screening (HTS), molecular docking simulations, and X-ray crystallography has accelerated this process significantly. By leveraging these technologies, researchers can rapidly evaluate thousands of compounds and identify those with optimal characteristics for further development.

The role of fluorine in medicinal chemistry cannot be overstated. Its ability to influence both physical properties (such as solubility and metabolic stability) and electronic distributions makes it an indispensable element in drug design. In Tert-butyl N-1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-ylcarbamate, the fluoro-substituent at the 6-position of the nitrophenyl ring contributes to enhanced binding interactions by increasing lipophilicity while maintaining metabolic resilience. This balance is critical for achieving therapeutic efficacy without compromising safety or bioavailability.

Future directions in research may explore analogs of this compound designed to target additional disease pathways or improve upon existing therapeutics. For example, modifications could be made to enhance selectivity against off-target proteins or reduce toxicity by minimizing interactions with non-specific binding sites. Additionally, exploring prodrug strategies could extend the pharmacological window by delaying activation or improving delivery profiles.

The broader significance of compounds like Tert-butyl N-1-amino-3-(2-fluoro--nitropheny l)propan--2--y lcarbamate lies in their contribution to expanding our arsenal against complex diseases. As our understanding of disease mechanisms deepens, so does our ability to design molecules that precisely intervene at key points within these pathways. The integration of interdisciplinary approaches—combining synthetic chemistry, computational modeling, pharmacology, and clinical research—will be essential in translating laboratory discoveries into viable treatments.

In conclusion,Tert-but yl N--1--amino--3--(--)fluor o--6--nit roph en y l)pr opan--2--y lca rbamate(CAS No.--2229013--48--1) represents a significant advancement in pharmaceutical chemistry with potential therapeutic implications across multiple disease areas . Its unique structural features , combined with promising preclinical data , position it as a valuable candidate for further investigation . As research continues , we can expect further insights into its mechanism o f action , along with developments that will enhance its applicability i n clinical settings . The ongoing exploration o f such compounds underscores th e dynamic nature o f modern drug discovery -- one driven by innovation , collaboration , an d an unwavering commitment t o improving human health . p >

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